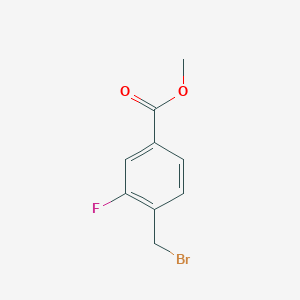

Methyl 4-(bromomethyl)-3-fluorobenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(bromomethyl)-3-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO2/c1-13-9(12)6-2-3-7(5-10)8(11)4-6/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJBQAHZJVDWSFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30596108 | |

| Record name | Methyl 4-(bromomethyl)-3-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30596108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128577-47-9 | |

| Record name | Methyl 4-(bromomethyl)-3-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30596108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4-(bromomethyl)-3-fluorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 4-(bromomethyl)-3-fluorobenzoate (CAS: 128577-47-9): Properties, Synthesis, and Applications

Executive Summary: Methyl 4-(bromomethyl)-3-fluorobenzoate is a trifunctional aromatic compound of significant interest to the chemical, pharmaceutical, and materials science sectors. Its unique architecture, featuring a reactive benzylic bromide, an electron-withdrawing fluorine atom, and a versatile methyl ester, makes it a highly valuable intermediate for synthesizing complex molecular targets. The strategic placement of these groups allows for sequential and regioselective modifications, providing a robust scaffold for drug discovery and the development of advanced organic materials. This guide offers a comprehensive overview of its chemical properties, a detailed synthesis protocol with mechanistic insights, an exploration of its synthetic utility, and critical safety guidelines for its handling and storage.

Introduction: A Versatile Building Block for Modern Synthesis

In the landscape of medicinal chemistry and materials science, the rational design of molecular building blocks is paramount for innovation. This compound (CAS No. 128577-47-9) has emerged as a strategic intermediate due to its multifunctional nature. The incorporation of fluorine into organic molecules is a well-established strategy to enhance crucial properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] The presence of the ortho-fluoro substituent on this benzoate scaffold significantly influences the electronic properties of the aromatic ring and the reactivity of the adjacent functional groups.

The primary reactive site, the benzylic bromide, serves as a potent electrophile, enabling the facile introduction of the fluorinated benzyl moiety via nucleophilic substitution reactions.[2] This feature is the cornerstone of its utility, allowing for the construction of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the synthesis of pharmaceuticals and agrochemicals.[3] The methyl ester provides an additional site for modification, such as hydrolysis to the corresponding carboxylic acid or amidation, further expanding its synthetic potential. This guide provides the technical insights necessary for researchers and drug development professionals to effectively harness the capabilities of this versatile reagent.

Physicochemical and Spectroscopic Profile

The precise characterization of a chemical intermediate is the foundation of reproducible and scalable synthesis. The key properties of this compound are summarized below.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 128577-47-9 | [4] |

| Molecular Formula | C₉H₈BrFO₂ | [4] |

| Molecular Weight | 247.06 g/mol | [4] |

| IUPAC Name | This compound | [4] |

| Appearance | White to brown solid or liquid | |

| Melting Point | 68 °C | [5] |

| Boiling Point | 295.1 °C at 760 mmHg | [5] |

| Density | 1.534 g/cm³ | [5] |

| Purity | Typically ≥95% |[5] |

Spectroscopic Characterization (Predicted)

While a comprehensive public spectral database for this specific isomer is limited, its structure allows for a confident prediction of its key spectroscopic signatures, which is crucial for reaction monitoring and quality control.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals. The methyl ester protons (-OCH₃) would appear as a sharp singlet around 3.9 ppm. The benzylic protons (-CH₂Br) would present as a singlet near 4.6-4.8 ppm. The aromatic region would display complex multiplets between 7.0 and 8.0 ppm, with splitting patterns influenced by the fluorine and bromine substituents.

-

¹³C NMR: The carbon spectrum would show a carbonyl carbon from the ester at ~165 ppm. The benzylic carbon (-CH₂Br) would be found significantly downfield, likely in the 30-35 ppm range. The methyl ester carbon would be around 52 ppm. The aromatic carbons would appear between 115 and 140 ppm, with their chemical shifts and C-F coupling constants providing structural confirmation.

-

¹⁹F NMR: A single resonance is expected for the fluorine atom, with its chemical shift providing information about the electronic environment of the aromatic ring.

-

Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) would show a characteristic isotopic pattern for the molecular ion [M]⁺ or [M+H]⁺ due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in ~1:1 ratio).[4]

Synthesis Protocol and Mechanistic Rationale

The most common and efficient synthesis of this compound involves the radical bromination of the corresponding toluene derivative. This method is highly valued for its selectivity for the benzylic position.

Experimental Protocol: Radical Bromination of Methyl 3-fluoro-4-methylbenzoate

Objective: To selectively brominate the benzylic methyl group of the starting material to yield the title compound.

Materials:

-

Methyl 3-fluoro-4-methylbenzoate

-

N-Bromosuccinimide (NBS)

-

Benzoyl Peroxide or Azobisisobutyronitrile (AIBN) (Radical Initiator)

-

Carbon Tetrachloride (CCl₄) or other suitable non-polar solvent

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Sodium Sulfate

Procedure:

-

Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 3-fluoro-4-methylbenzoate (1.0 eq) in CCl₄.

-

Addition of Reagents: Add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of benzoyl peroxide (0.02-0.05 eq) to the solution.

-

Causality Note: NBS is the preferred brominating agent for benzylic positions as it provides a low, constant concentration of bromine radicals, minimizing side reactions like aromatic bromination. The radical initiator is essential to start the chain reaction by generating initial radicals upon heating.

-

-

Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Self-Validation: The reaction can be monitored by observing the consumption of the starting material and the appearance of the product spot. Additionally, the solid succinimide byproduct will float to the surface as the reaction proceeds.

-

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the solid succinimide byproduct.

-

Purification: Wash the filtrate with a saturated sodium bicarbonate solution to neutralize any acidic byproducts, followed by a water wash. Dry the organic layer over anhydrous sodium sulfate.

-

Isolation: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Synthesis Workflow Diagram

Caption: Key SN2 reactions of this compound.

Applications in Drug Discovery and Development

Fluorinated benzyl bromides are crucial intermediates in the pharmaceutical industry. [6]The title compound is no exception, serving as a key building block for constructing the core structures of various biologically active molecules. The 3-fluoro-4-(substituted-methyl)benzoate motif can be found in lead compounds for a range of therapeutic targets.

While specific, publicly disclosed drug synthesis pathways using this exact isomer are proprietary, its utility can be inferred from its structural features:

-

Scaffold for Kinase Inhibitors: The benzyl group is a common feature in the hinge-binding region of many kinase inhibitors. This intermediate allows for the installation of a fluorinated ring system, potentially improving binding and pharmacokinetic properties.

-

Synthesis of GPCR Ligands: The ability to easily link the scaffold to amines or alcohols makes it suitable for synthesizing ligands for G-protein coupled receptors.

-

Metabolic Blocking: The fluorine atom can serve as a metabolic blocker, preventing enzymatic degradation (e.g., by cytochrome P450 enzymes) at that position, thereby increasing the drug's half-life. [1] Its role is to provide a robust, functionalized aromatic core onto which further complexity can be built, accelerating the discovery and development of new chemical entities.

Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. This compound is a hazardous substance and must be handled with appropriate precautions.

Table 2: GHS Hazard Information

| Hazard Class | GHS Code | Description | Reference(s) |

|---|---|---|---|

| Acute Toxicity, Oral | H301/H302 | Toxic or Harmful if swallowed | [5] |

| Skin Corrosion | H314 | Causes severe skin burns and eye damage | [5] |

| Respiratory Sensitization | H334 | May cause allergy or asthma symptoms or breathing difficulties if inhaled | [5]|

Handling Protocol:

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.

-

Avoid Contact: Do not allow the substance to come into contact with skin, eyes, or clothing. In case of contact, flush the affected area immediately with copious amounts of water for at least 15 minutes and seek medical attention.

-

Handling Practices: Avoid creating dust. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area. * For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is recommended. * Keep away from incompatible materials such as strong oxidizing agents, bases, and moisture.

Conclusion

This compound is a high-value, versatile chemical intermediate with significant applications in research and development, particularly within the pharmaceutical industry. Its trifunctional nature provides a powerful platform for synthetic chemists to construct complex molecules with desirable physicochemical and pharmacological properties. A thorough understanding of its synthesis, reactivity, and safe handling protocols, as outlined in this guide, is essential for leveraging its full potential in the pursuit of scientific innovation.

References

- The Role of 3-Fluorobenzyl Bromide in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- The Versatility of Fluorinated Intermediates: Focusing on 2,3-Difluorobenzyl Bromide. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Understanding the Applications of 4-Fluorobenzyl Bromide in Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- This compound. (n.d.). PubChem.

- Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. (n.d.). University at Buffalo.

- Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion. (2021). ACS Publications.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C9H8BrFO2 | CID 18766370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 128577-47-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 6. nbinno.com [nbinno.com]

An In-depth Technical Guide to Methyl 4-(bromomethyl)-3-fluorobenzoate

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(bromomethyl)-3-fluorobenzoate is a halogenated aromatic compound that serves as a highly versatile and reactive intermediate in organic synthesis. Its unique structural features—a reactive benzylic bromide, an electron-withdrawing ester, and a fluorine substituent—make it a valuable building block, particularly in the fields of medicinal chemistry and materials science. The strategic placement of the fluorine atom can significantly influence the pharmacokinetic and physicochemical properties of derivative molecules, such as metabolic stability and binding affinity, a concept of critical importance in modern drug design.

This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its applications and safe handling. The content herein is synthesized from established chemical data and presented with the insights of a senior application scientist, aiming to equip researchers with the knowledge to effectively and safely utilize this important chemical reagent.

Physicochemical and Structural Properties

A thorough understanding of a reagent's fundamental properties is the bedrock of its effective application in research and development. This compound is a solid at room temperature, possessing a distinct molecular architecture that dictates its reactivity.

Molecular Structure

The structure features a benzene ring substituted with a methyl ester group, a bromomethyl group, and a fluorine atom. The IUPAC name for this compound is this compound[1]. The spatial arrangement of these functional groups is key to its utility as a synthetic intermediate.

Caption: 2D Chemical Structure of this compound.

Core Properties

The key quantitative data for this compound are summarized in the table below for easy reference. These values are critical for experimental design, stoichiometry calculations, and safety assessments.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₈BrFO₂ | [1] |

| Molecular Weight | 247.06 g/mol | [1] |

| CAS Number | 128577-47-9 | [1][2] |

| Appearance | White to brown solid or liquid | |

| Melting Point | 68 °C | |

| Density | 1.534 g/cm³ | [2] |

| Flash Point | 132.28 °C | [2] |

| IUPAC Name | This compound | [1] |

| InChI Key | OJBQAHZJVDWSFD-UHFFFAOYSA-N | [1] |

Synthesis and Mechanistic Insights

While several suppliers offer this compound, understanding its synthesis is crucial for researchers who may need to produce it in-house or require analogs. A common and effective method for synthesizing benzylic bromides like this compound is through free-radical bromination of the corresponding methyl-substituted precursor, methyl 3-fluoro-4-methylbenzoate.

Synthetic Pathway: Free-Radical Bromination

This reaction typically employs N-Bromosuccinimide (NBS) as the brominating agent and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The choice of NBS is strategic; it provides a low, constant concentration of bromine (Br₂) in the reaction mixture, which favors the desired benzylic substitution over competing electrophilic aromatic substitution on the electron-rich ring.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol

The following is a representative, step-by-step methodology for the synthesis.

-

Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 3-fluoro-4-methylbenzoate (1.0 eq) in a suitable non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane.

-

Reagent Addition: Add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN).

-

Reaction: Heat the mixture to reflux (approximately 77-80°C for CCl₄) and maintain it for several hours. The reaction progress can be monitored by techniques like TLC or GC-MS.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

-

Purification: The filtrate is concentrated under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography to yield the pure product.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

NMR Spectroscopy: ¹H NMR spectroscopy would show a characteristic singlet for the benzylic protons (-CH₂Br) typically in the range of 4.5-4.8 ppm. The methyl ester protons (-OCH₃) would appear as a singlet around 3.9 ppm. The aromatic protons will exhibit complex splitting patterns due to fluorine-proton coupling.

-

Mass Spectrometry: GC-MS analysis will confirm the molecular weight, with the mass spectrum showing the characteristic isotopic pattern for a bromine-containing compound[1].

-

IR Spectroscopy: The IR spectrum would display characteristic peaks for the C=O stretch of the ester (around 1720 cm⁻¹) and C-Br vibrations[1].

Reactivity and Applications in Drug Development

The synthetic utility of this compound stems primarily from the high reactivity of the bromomethyl group. This group is an excellent electrophile, making it susceptible to nucleophilic substitution reactions.

Core Reactivity

The benzylic bromide can be readily displaced by a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. This allows for the facile introduction of the 3-fluoro-4-methoxycarbonylbenzyl moiety into a larger molecular scaffold. This is a common strategy in the construction of complex molecules, including active pharmaceutical ingredients (APIs).

Caption: Role as an electrophilic building block in synthesis.

Applications in Medicinal Chemistry

While specific examples for this exact isomer are proprietary or nascent, its structural analogs are key intermediates in major pharmaceuticals. For instance, the non-fluorinated analog, Methyl 4-(bromomethyl)benzoate, is a crucial building block in the synthesis of Imatinib, a tyrosine kinase inhibitor used to treat chronic myeloid leukemia. It is also used in preparing potential anti-HIV agents and aldose reductase inhibitors[].

The presence of the fluorine atom in this compound is particularly advantageous for drug discovery. Fluorine can block metabolic oxidation at that position, improve binding affinity to target proteins through favorable electrostatic interactions, and enhance membrane permeability, thereby improving the overall pharmacokinetic profile of a drug candidate. Therefore, this reagent is an attractive starting material for the synthesis of new chemical entities in oncology, virology, and metabolic disease research.

Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. This compound is a hazardous substance and must be handled with appropriate precautions.

Hazard Identification

According to the Globally Harmonized System (GHS), this compound is classified with significant hazards.

-

Skin Corrosion/Irritation (H314): Causes severe skin burns and eye damage[1][2].

-

Respiratory Sensitization (H334): May cause allergy or asthma symptoms or breathing difficulties if inhaled[1][2].

-

Other Hazards: It is also a lachrymator, meaning it can cause tearing[4].

Recommended Handling Protocol

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors[4][5]. Ensure that an eyewash station and safety shower are readily accessible[4].

-

Personal Protective Equipment (PPE):

-

First Aid Measures:

-

If Swallowed: Do NOT induce vomiting. Rinse mouth and immediately call a POISON CENTER or doctor[4][6].

-

In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes. Seek immediate medical attention[4][5].

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention[4][5].

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention[4].

-

Storage

Store in a tightly closed container in a dry, cool, and well-ventilated place[4][6]. For long-term stability, storage in an inert atmosphere (e.g., under argon or nitrogen) at refrigerated temperatures (2-8°C) is recommended.

Conclusion

This compound is a potent and versatile chemical intermediate with significant value for researchers in drug discovery and organic synthesis. Its defined physicochemical properties, predictable reactivity, and the strategic inclusion of a fluorine atom make it an excellent building block for creating novel, high-value molecules. However, its utility is matched by its hazardous nature, which necessitates strict adherence to safety protocols. By understanding and respecting both the power and the peril of this reagent, scientists can effectively harness its potential to drive innovation in chemical and pharmaceutical research.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Walton, I. M., et al. (2020). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. University at Buffalo.

- PrepChem. (n.d.). Synthesis of 4-fluoro-3-bromobenzoic acid methyl ester.

- PubChem. (n.d.). Methyl 3-bromo-4-fluorobenzoate. National Center for Biotechnology Information.

- Pharmaffiliates. (n.d.). Exploring Methyl 4-(Bromomethyl)benzoate: Properties and Applications.

- PrepChem. (n.d.). Synthesis of 3-fluoro-4-methyl-benzoic acid.

- Chemwish. (n.d.). Methyl 3-(bromomethyl)-4-chlorobenzoate: Synthesis & Applications.

- ResearchGate. (2006). (PDF) Methyl 4-bromobenzoate.

Sources

- 1. This compound | C9H8BrFO2 | CID 18766370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 128577-47-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. fishersci.com [fishersci.com]

- 6. Methyl 4-(bromomethyl)benzoate - Safety Data Sheet [chemicalbook.com]

An In-Depth Technical Guide to Methyl 4-(bromomethyl)-3-fluorobenzoate: Synthesis, Structure, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Chemistry

Methyl 4-(bromomethyl)-3-fluorobenzoate is a halogenated aromatic ester that has emerged as a critical building block in the synthesis of complex organic molecules. Its unique structural features—a reactive benzylic bromide, an electron-withdrawing fluorine atom, and a methyl ester—make it a highly versatile reagent in medicinal chemistry and materials science. This guide provides a comprehensive overview of its synthesis, structural characterization, reactivity, and applications, with a focus on providing actionable insights for laboratory and development settings.

Physicochemical Properties and Safety Information

A thorough understanding of the physicochemical properties and safety hazards of a reagent is paramount for its safe handling and effective use in synthesis.

| Property | Value | Source |

| CAS Number | 128577-47-9 | [1] |

| Molecular Formula | C₉H₈BrFO₂ | [1] |

| Molecular Weight | 247.06 g/mol | [1] |

| Appearance | White to brown solid or liquid | [2] |

| Melting Point | 68 °C | [3] |

| Boiling Point | 295.113 °C at 760 mmHg | [3] |

| Density | 1.534 g/cm³ | [3] |

Safety Profile:

This compound is classified as a hazardous substance and requires careful handling in a well-ventilated fume hood.[1] Personal protective equipment, including safety goggles, gloves, and a lab coat, is mandatory.

GHS Hazard Statements: [1]

-

H301: Toxic if swallowed.

-

H314: Causes severe skin burns and eye damage.

-

H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.

Strategic Synthesis: A Multi-Step Approach

The synthesis of this compound is a multi-step process that begins with readily available starting materials. The overall strategy involves the construction of the substituted benzoic acid core, followed by esterification and, finally, selective bromination of the benzylic methyl group.

Part 1: Synthesis of 3-Fluoro-4-methylbenzoic Acid

The initial step involves a Grignard reaction with 2-fluoro-4-bromotoluene, followed by carboxylation.

Experimental Protocol:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are suspended in anhydrous tetrahydrofuran (THF). A solution of 2-fluoro-4-bromotoluene in anhydrous THF is added dropwise to initiate the Grignard reaction. The mixture is gently refluxed until the magnesium is consumed.

-

Carboxylation: The Grignard solution is cooled and added slowly to a slurry of dry ice (solid CO₂) in anhydrous THF.

-

Work-up: The reaction mixture is quenched with dilute hydrochloric acid and extracted with diethyl ether. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 3-fluoro-4-methylbenzoic acid.

Part 2: Esterification to Methyl 3-fluoro-4-methylbenzoate

The carboxylic acid is then converted to its methyl ester via Fischer esterification.

Experimental Protocol:

-

Reaction Setup: 3-Fluoro-4-methylbenzoic acid is dissolved in an excess of methanol. A catalytic amount of concentrated sulfuric acid is carefully added.

-

Reflux: The mixture is heated to reflux for several hours, with reaction progress monitored by thin-layer chromatography (TLC).

-

Work-up: The excess methanol is removed under reduced pressure. The residue is dissolved in diethyl ether and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give methyl 3-fluoro-4-methylbenzoate.

Part 3: Side-Chain Bromination

The final step is a selective radical bromination of the benzylic methyl group.

Experimental Protocol:

-

Reaction Mixture: To a solution of methyl 3-fluoro-4-methylbenzoate in a suitable solvent such as carbon tetrachloride, N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide are added.[4]

-

Initiation: The mixture is heated to reflux and irradiated with a UV lamp to initiate the radical chain reaction.[4]

-

Work-up: After completion of the reaction (monitored by TLC or GC), the mixture is cooled, and the succinimide byproduct is removed by filtration. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by recrystallization or column chromatography to afford pure this compound.[5]

Structural Elucidation: Spectroscopic Analysis

The structural identity and purity of this compound are confirmed through a combination of spectroscopic techniques.

¹H NMR Spectroscopy:

While a publicly available spectrum for the title compound is not readily accessible, the expected proton NMR spectrum would exhibit characteristic signals for the aromatic protons, the benzylic methylene protons, and the methyl ester protons. The aromatic protons would appear as a complex multiplet due to splitting by each other and the fluorine atom. The benzylic protons of the -CH₂Br group would likely appear as a singlet, and the methyl ester protons as a sharp singlet.

¹³C NMR Spectroscopy:

The carbon NMR spectrum would show distinct signals for each of the nine carbon atoms in the molecule. The carbonyl carbon of the ester would be found at the downfield end of the spectrum. The aromatic carbons would show characteristic chemical shifts influenced by the fluorine, bromoethyl, and methoxycarbonyl substituents.

Mass Spectrometry:

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight.[1] The isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would result in a characteristic M and M+2 pattern for the molecular ion and any bromine-containing fragments.

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems from the reactivity of its benzylic bromide. This functional group is an excellent electrophile, readily participating in nucleophilic substitution reactions. This allows for the facile introduction of various functionalities, making it a valuable intermediate in the synthesis of complex molecules, particularly in the field of medicinal chemistry.

A significant application of this building block is in the synthesis of inhibitors of Bromodomain and Extra-Terminal motif (BET) proteins.[6][7] BET proteins are epigenetic readers that play a crucial role in the regulation of gene transcription.[8] Their dysregulation has been implicated in various diseases, including cancer and inflammation, making them attractive therapeutic targets.[8] Small molecule inhibitors that bind to the bromodomains of BET proteins can disrupt their function and have shown promise in preclinical and clinical studies.[6] this compound serves as a key starting material for the construction of the core scaffolds of many potent BET inhibitors.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its well-defined synthetic pathway, coupled with its predictable reactivity, makes it an indispensable tool for researchers in both academic and industrial settings. The insights provided in this guide are intended to facilitate its effective use in the laboratory, particularly in the context of drug discovery and development, where the demand for novel and complex molecular architectures continues to grow.

References

- Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. (n.d.).

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Acetyl Nitrate Mediated Conversion of Methyl Ketones to Diverse Carboxylic Acid Derivatives. (n.d.). Royal Society of Chemistry.

- Supporting Information for [Title of the article]. (n.d.). Royal Society of Chemistry.

- Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information. (n.d.). Royal Society of Chemistry.

- Supporting Information for [Title of the article]. (n.d.). Royal Society of Chemistry.

- PubChem. (n.d.). Methyl 4-(bromomethyl)benzoate. National Center for Biotechnology Information.

- Filippakopoulos, P., et al. (2010). Inhibition of BET recruitment to chromatin as an effective treatment for MLL-fusion leukaemia. Nature, 468(7327), 1067–1073.

- Knapp, S., & Fedorov, O. (2013). Discovery of BET bromodomain inhibitors and their role in target validation. MedChemComm, 4(1), 35-43.

- Karle, A., & Březina, K. (2020). Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. ChemMedChem, 15(23), 2209-2223.

- Wikipedia. (n.d.). BET inhibitor.

- Wang, L., et al. (2022). BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications. Molecules, 27(15), 4872.

- Marks & Clerk. (2024, September 25). Late-stage functionalisation: a unique perspective from a research scientist turned patent attorney.

- Compounds and compositions as protein kinase inhibitors. (n.d.). Google Patents.

- Therapeutic compounds. (n.d.). Google Patents.

- Inhibitors of bromodomain-containing protein 4 (brd4). (n.d.). Google Patents.

Sources

- 1. This compound | C9H8BrFO2 | CID 18766370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 4-fluorobenzoate [webbook.nist.gov]

- 3. CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters - Google Patents [patents.google.com]

- 4. echemi.com [echemi.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Inhibition of BET recruitment to chromatin as an effective treatment for MLL-fusion leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BET inhibitor - Wikipedia [en.wikipedia.org]

- 8. Discovery of BET bromodomain inhibitors and their role in target validation - MedChemComm (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to Methyl 4-(bromomethyl)-3-fluorobenzoate

This technical guide provides a comprehensive overview of the physical properties, synthesis, handling, and applications of Methyl 4-(bromomethyl)-3-fluorobenzoate, a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies.

Introduction: Strategic Importance in Synthesis

This compound (CAS No. 128577-47-9) is a substituted aromatic compound featuring a reactive bromomethyl group, a fluorine atom, and a methyl ester. This unique combination of functional groups makes it a versatile building block in organic synthesis. The presence of the fluorine atom can enhance the metabolic stability and bioavailability of target molecules, a desirable trait in drug discovery. The bromomethyl group serves as a readily displaceable handle for introducing the substituted benzyl moiety into a variety of molecular scaffolds, while the methyl ester provides a site for further chemical modification.

Physicochemical Properties: A Quantitative Overview

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective application in research and development. The key physical and chemical characteristics of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₈BrFO₂ | [1] |

| Molecular Weight | 247.06 g/mol | [1] |

| CAS Number | 128577-47-9 | [1] |

| Appearance | White to brown solid or liquid | [2] |

| Melting Point | 68 °C | [3][4] |

| Boiling Point | 295.113 °C at 760 mmHg | [3] |

| Density | 1.534 g/cm³ | [3][4] |

| Solubility | Soluble in methanol. Expected to be soluble in common organic solvents like ethyl acetate, dichloromethane, and THF. | [5] |

| Purity | Typically available at ≥95% purity | [2][3] |

Spectroscopic Data: Fingerprinting the Molecule

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic protons of the bromomethyl group, and the methyl protons of the ester. The aromatic protons will exhibit complex splitting patterns due to coupling with each other and the fluorine atom. The benzylic protons (-CH₂Br) should appear as a singlet at approximately 4.5-4.8 ppm. The methyl ester protons (-OCH₃) will be a singlet further upfield, around 3.9 ppm.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for each of the nine carbon atoms in the molecule. The carbonyl carbon of the ester will be the most downfield signal (around 165 ppm). The aromatic carbons will appear in the 110-140 ppm region, with their chemical shifts influenced by the fluorine, bromo, and ester substituents. The benzylic carbon (-CH₂Br) is expected around 30-35 ppm, and the methyl ester carbon (-OCH₃) around 52 ppm.

-

IR (Infrared) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretch of the ester group (around 1720 cm⁻¹), C-O stretching vibrations (1200-1300 cm⁻¹), and C-Br stretching (typically in the 600-700 cm⁻¹ region). Aromatic C-H and C=C stretching vibrations will also be present. A vapor phase IR spectrum is noted as available on PubChem.[1]

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. The exact mass is 245.96917 Da.[1] Fragmentation patterns would likely involve the loss of the bromine atom, the methoxy group, and the entire ester group. A GC-MS spectrum is listed as available on PubChem.[1]

Synthesis Protocol: A Validated Experimental Workflow

The synthesis of this compound is most commonly achieved through the radical bromination of Methyl 3-fluoro-4-methylbenzoate. This method offers a reliable and scalable route to the desired product.

Diagram of Synthesis Workflow

Caption: Synthesis of this compound via radical bromination.

Step-by-Step Methodology

Materials:

-

Methyl 3-fluoro-4-methylbenzoate

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO) or other radical initiator

-

Carbon tetrachloride (or a suitable alternative solvent such as cyclohexane or acetonitrile)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 3-fluoro-4-methylbenzoate in carbon tetrachloride.[6]

-

Addition of Reagents: Add N-Bromosuccinimide and a catalytic amount of benzoyl peroxide to the solution.[6]

-

Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[6]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid succinimide byproduct and wash with a small amount of carbon tetrachloride.

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield pure this compound.[4]

Causality Behind Experimental Choices:

-

N-Bromosuccinimide (NBS): NBS is the preferred brominating agent for allylic and benzylic positions as it provides a low, constant concentration of bromine, minimizing side reactions.

-

Benzoyl Peroxide (BPO): BPO acts as a radical initiator. Upon heating, it decomposes to form phenyl radicals, which then abstract a hydrogen atom from HBr (formed in situ) to generate the bromine radical that propagates the chain reaction.

-

Carbon Tetrachloride: This non-polar solvent is traditionally used for radical reactions. However, due to its toxicity and environmental concerns, alternative solvents like cyclohexane or acetonitrile are often employed.

-

Aqueous Work-up: The sodium bicarbonate wash neutralizes any acidic byproducts, while the brine wash helps to remove water from the organic layer.

Safety and Handling: A Self-Validating System

This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.

GHS Hazard Classification:

-

Pictograms:

-

Corrosion

-

Acute Toxicity (oral)

-

Health Hazard

-

-

Signal Word: Danger

-

Hazard Statements:

-

Precautionary Statements:

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

-

P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P310: Immediately call a POISON CENTER or doctor/physician.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases. It is recommended to store under an inert atmosphere.[2]

Applications in Research and Development

The utility of this compound as a synthetic intermediate is well-established. Its structural features allow for its incorporation into a wide range of molecules, particularly in the following areas:

-

Pharmaceutical Synthesis: It is a valuable building block for the synthesis of complex drug candidates. The fluorinated phenyl ring can impart favorable pharmacokinetic properties to the final molecule.

-

Agrochemicals: Similar to pharmaceuticals, the introduction of fluorinated moieties can enhance the efficacy and stability of agrochemicals.

-

Materials Science: This compound can be used in the synthesis of novel organic materials with specific electronic or optical properties.

Conclusion

This compound is a high-value chemical intermediate with a unique and versatile set of functional groups. A comprehensive understanding of its physical properties, safe handling procedures, and synthetic routes, as detailed in this guide, is essential for its effective and safe utilization in the laboratory and in scale-up operations.

References

- Green Chemistry. (2018).

- PubChem. (n.d.). This compound.

- The Royal Society of Chemistry. (n.d.).

- PubChem. (n.d.). Methyl 4-(bromomethyl)benzoate.

- PubChem. (n.d.). Methyl 4-bromobenzoate.

- NIST. (n.d.).

- Benedict, J. B., et al. (n.d.). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl)

- ResearchGate. (n.d.). (A)

- NIST. (n.d.). Benzoic acid, 4-bromo-, methyl ester. NIST Chemistry WebBook. [Link]

- PubChem. (n.d.). Methyl 3-bromo-4-fluorobenzoate.

Sources

- 1. This compound | C9H8BrFO2 | CID 18766370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 128577-47-9 [sigmaaldrich.com]

- 3. 128577-47-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. echemi.com [echemi.com]

- 5. rsc.org [rsc.org]

- 6. 4-BROMOMETHYL-3-FLUOROBENZOIC ACID METHYL ESTER | 128577-47-9 [chemicalbook.com]

An In-depth Technical Guide to the Solubility of Methyl 4-(bromomethyl)-3-fluorobenzoate

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solubility in Drug Discovery and Development

Methyl 4-(bromomethyl)-3-fluorobenzoate is a key building block in organic synthesis, particularly in the development of novel pharmaceutical agents. Its utility in creating complex molecular architectures necessitates a thorough understanding of its physicochemical properties, paramount among which is solubility. The solubility of an active pharmaceutical ingredient (API) or a key intermediate profoundly influences every stage of the drug development pipeline, from early-stage in vitro screening to formulation and bioavailability.[1][2] Poor solubility can lead to erratic and misleading results in bioassays, complicate purification and scale-up, and ultimately result in suboptimal drug delivery and efficacy.[1][2]

This guide provides a comprehensive overview of the solubility characteristics of this compound. In the absence of extensive publicly available quantitative data, this document focuses on providing a robust framework for understanding and experimentally determining its solubility. We will delve into the known physicochemical properties, present a detailed, field-proven experimental protocol for solubility determination, and discuss the critical aspects of solvent selection and analytical method validation that ensure the generation of reliable and reproducible data.

Physicochemical Properties of this compound

A foundational understanding of a compound's intrinsic properties is essential for predicting and interpreting its solubility behavior. The presence of a polar ester group, a semi-polar fluorinated aromatic ring, and a reactive bromomethyl group gives this compound a unique molecular profile that dictates its interactions with various solvents.

| Property | Value | Source |

| Molecular Formula | C₉H₈BrFO₂ | [3] |

| Molecular Weight | 247.06 g/mol | [3] |

| Physical Form | White to brown solid or liquid | [4] |

| Melting Point | Not explicitly available for this isomer, but a related compound, Methyl 4-bromo-3-fluorobenzoate, has a melting point of 64-66 °C. | [5] |

| Boiling Point | Not explicitly available for this isomer, but a related compound, Methyl 4-bromo-3-fluorobenzoate, has a boiling point of 270.079 °C at 760 mmHg. | [5] |

| Storage Temperature | 2-8°C, under an inert atmosphere. | [4] |

Qualitative Solubility Data

Experimental Determination of Solubility: A Validated Protocol

The "gold standard" for determining the thermodynamic solubility of a compound is the shake-flask method.[6] This technique, when executed with precision, yields reliable and reproducible data that is critical for drug development decisions. The following protocol is a comprehensive, self-validating system for determining the solubility of this compound.

Objective

To determine the equilibrium solubility of this compound in a selection of relevant organic solvents at a controlled temperature (e.g., 25°C).

Materials

-

This compound (high purity, >98%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Scintillation vials with screw caps

-

Orbital shaker with temperature control

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, compatible with the selected solvents)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Experimental Workflow Diagram

Caption: Workflow for the shake-flask solubility determination method.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into several scintillation vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that the solution is saturated.

-

Carefully add a precise volume of the selected organic solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C). The agitation ensures thorough mixing and facilitates the dissolution process.

-

Allow the mixtures to equilibrate for a sufficient period, typically 24 to 72 hours.

-

Self-Validation Checkpoint: To confirm that equilibrium has been reached, samples can be taken at various time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration of the solute remains constant over time.

-

-

Sample Collection and Preparation:

-

After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles that could lead to an overestimation of solubility.

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Analytical Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of this compound.[1]

-

Method Validation: The analytical method used for quantification must be validated for parameters such as linearity, accuracy, precision, and specificity to ensure reliable results.[7][8]

-

-

Data Analysis:

-

Prepare a calibration curve by plotting the analytical response (e.g., peak area from HPLC or absorbance from UV-Vis) versus a series of known concentrations of the compound.

-

Use the calibration curve to determine the concentration of the diluted samples.

-

Calculate the original solubility by taking into account the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.

-

Solvent Selection: A Strategic Approach

The choice of solvents for solubility determination should be guided by their intended application in the drug development process.[9][10] Solvents are classified based on their toxicity and environmental impact, which is a critical consideration in pharmaceutical manufacturing.[9]

-

Class 1 Solvents (to be avoided): Highly toxic and environmentally hazardous (e.g., benzene, carbon tetrachloride).[9]

-

Class 2 Solvents (use should be limited): Solvents with inherent toxicity that require strict control (e.g., methanol, dichloromethane).[9]

-

Class 3 Solvents (lower risk): Solvents with low toxic potential (e.g., ethanol, acetone, ethyl acetate).[9]

For initial solubility screening, a range of solvents with varying polarities should be considered to build a comprehensive solubility profile.

Logical Framework for Solvent Selection

Caption: Decision-making process for strategic solvent selection.

Conclusion

While quantitative solubility data for this compound is not extensively documented, this guide provides the necessary framework for researchers and drug development professionals to generate this critical information in a reliable and reproducible manner. By employing the detailed shake-flask protocol and adhering to the principles of analytical method validation and strategic solvent selection, scientists can obtain high-quality solubility data. This, in turn, will empower informed decision-making throughout the drug discovery and development lifecycle, ultimately contributing to the successful advancement of new therapeutic agents.

References

- PubChem. Methyl 4-(bromomethyl)

- Purosolv. Choosing the Right Solvent for Drug Manufacturing. [Link]

- Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

- Pharmaceutical Sciences.

- Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

- National Institutes of Health.

- LookChem.

- Experiment 1 Determin

- CD Formulation. Method Development & Method Validation for Solubility and Dissolution Curves. [Link]

- Solubility of Organic & Inorganic Compounds. [Link]

- Solubility of Things.

- Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]

- Royal Society of Chemistry. Renewable Solvent Selection in Medicinal Chemistry. [Link]

- ACS Green Chemistry Institute.

Sources

- 1. enamine.net [enamine.net]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. This compound | C9H8BrFO2 | CID 18766370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 128577-47-9 [sigmaaldrich.com]

- 5. METHYL 4-BROMO-3-FLUOROBENZOATE 98|lookchem [lookchem.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]

- 10. What Factors Are Taken Into Consideration When Selecting a Solvent? – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

A Technical Guide to the Spectral Analysis of Methyl 4-(bromomethyl)-3-fluorobenzoate

This document provides an in-depth analysis of the expected spectral characteristics of Methyl 4-(bromomethyl)-3-fluorobenzoate (CAS No. 128577-47-9), a key intermediate in pharmaceutical synthesis and drug development.[1][2] As direct experimental spectra are often proprietary, this guide leverages established spectroscopic principles and comparative data from analogous structures to provide a robust framework for the identification and characterization of this compound.

Introduction: A Versatile Building Block

This compound is a trifunctional aromatic compound featuring a methyl ester, a benzylic bromide, and a fluorine substituent. This unique combination of reactive sites makes it a highly valuable building block for introducing a fluorinated benzyl moiety in the synthesis of complex organic molecules, particularly in the development of novel therapeutic agents. The fluorine atom can enhance metabolic stability and binding affinity, while the benzylic bromide provides a reactive handle for nucleophilic substitution, and the methyl ester offers a site for further modification, for instance, through hydrolysis and amidation.

An unambiguous structural confirmation of this intermediate is paramount to ensure the integrity of the subsequent synthetic steps. This guide details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing researchers with the necessary tools for its unequivocal identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of this compound. The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides a complete picture of the molecule's connectivity and electronic environment.

¹H NMR Spectroscopy: Unraveling the Proton Environment

The ¹H NMR spectrum is anticipated to show four distinct signals corresponding to the three aromatic protons, the benzylic protons, and the methyl ester protons. The chemical shifts and coupling patterns are dictated by the electronic effects of the substituents.

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment |

| H-6 | ~7.85 | dd | J(H-F) ≈ 8.0, J(H-H) ≈ 2.0 | Ar-H |

| H-2 | ~7.75 | dd | J(H-H) ≈ 8.0, J(H-F) ≈ 5.0 | Ar-H |

| H-5 | ~7.50 | t | J(H-H) ≈ 8.0 | Ar-H |

| -CH₂Br | ~4.55 | s | - | CH₂ -Br |

| -OCH₃ | ~3.90 | s | - | -OCH₃ |

Causality Behind Assignments:

-

Aromatic Protons (H-2, H-5, H-6): The electron-withdrawing nature of the methyl ester group and the halogens deshields the aromatic protons, shifting them downfield into the 7.50-7.90 ppm range.

-

H-5: This proton is ortho to the bromine-containing substituent and meta to the fluorine, and is expected to appear as a triplet due to coupling with H-6 and H-2 (assuming similar coupling constants).

-

H-2 and H-6: These protons are adjacent to the electron-withdrawing ester group and will be the most downfield. They will appear as doublets of doublets due to both proton-proton and proton-fluorine coupling. The fluorine atom will couple to the ortho proton (H-2) with a larger coupling constant than to the meta proton (H-6).

-

-

Benzylic Protons (-CH₂Br): The protons of the bromomethyl group are significantly deshielded by the adjacent bromine atom and the aromatic ring, placing their signal around 4.55 ppm. This is expected to be a singlet as there are no adjacent protons.

-

Methyl Protons (-OCH₃): The methyl protons of the ester group are in a relatively shielded environment and are expected to appear as a sharp singlet around 3.90 ppm.

Caption: Predicted ¹H-¹H and ¹H-¹⁹F couplings.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum will provide complementary information, with signals for all nine carbon atoms in the molecule. The fluorine atom will induce C-F coupling, which can be observed as doublets in the proton-decoupled spectrum.

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Predicted Chemical Shift (δ, ppm) | Predicted J(C-F) (Hz) | Assignment |

| ~165.0 | d, ~2 | C =O |

| ~161.0 | d, ~250 | C -F |

| ~138.0 | d, ~8 | C -CH₂Br |

| ~133.0 | d, ~3 | C -H (C6) |

| ~131.0 | s | C -COOCH₃ |

| ~128.0 | d, ~9 | C -H (C5) |

| ~118.0 | d, ~22 | C -H (C2) |

| ~52.5 | s | -OC H₃ |

| ~25.0 | d, ~5 | -C H₂Br |

Causality Behind Assignments:

-

Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded carbon, appearing around 165.0 ppm.

-

Fluorine-Bearing Carbon (C-F): The carbon directly attached to the fluorine atom will exhibit a large one-bond C-F coupling constant (¹J(C-F) ≈ 250 Hz) and will be significantly downfield due to the electronegativity of fluorine.

-

Aromatic Carbons: The other aromatic carbons will appear in the 118-138 ppm range, with their chemical shifts and C-F coupling constants depending on their position relative to the fluorine atom.

-

Aliphatic Carbons: The methyl ester carbon (-OCH₃) is expected around 52.5 ppm, while the benzylic carbon (-CH₂Br) will be further upfield at approximately 25.0 ppm.

¹⁹F NMR Spectroscopy: A Unique Probe

¹⁹F NMR is a highly sensitive technique that provides a clear window into the fluorine environment. A single signal is expected for this compound. This signal will be a triplet of doublets due to coupling with the two ortho protons (H-2 and H-4, which is the benzylic CH₂) and the meta proton (H-6).

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~3050-3100 | Medium | C-H stretch | Aromatic |

| ~2950-2990 | Medium | C-H stretch | -OCH₃ |

| ~1725 | Strong | C=O stretch | Ester |

| ~1610, ~1480 | Medium-Strong | C=C stretch | Aromatic ring |

| ~1250 | Strong | C-O stretch | Ester |

| ~1100-1200 | Strong | C-F stretch | Aryl-Fluoride |

| ~600-700 | Medium | C-Br stretch | Alkyl-Bromide |

Expert Insights: The most prominent peaks in the IR spectrum will be the strong C=O stretch of the ester at approximately 1725 cm⁻¹ and the strong C-O stretch around 1250 cm⁻¹. The presence of the C-F bond will be confirmed by a strong absorption in the 1100-1200 cm⁻¹ region.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of the molecule, which can be used for structural confirmation.

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum is expected to show a characteristic molecular ion peak cluster. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion will appear as two peaks of almost equal intensity at m/z 246 and 248.

-

Major Fragmentation: The most likely fragmentation pathway involves the loss of the bromine atom, which is a good leaving group, to form a stable benzylic carbocation.

Key Predicted Fragments:

-

m/z 246/248 [M]⁺: Molecular ion.

-

m/z 215/217 [M-OCH₃]⁺: Loss of the methoxy group.

-

m/z 167 [M-Br]⁺: Loss of the bromine atom, leading to a stable benzylic cation. This is expected to be the base peak.

-

m/z 139 [M-Br-CO]⁺: Subsequent loss of carbon monoxide from the m/z 167 fragment.

Caption: Predicted major fragmentation pathway.

Experimental Protocols

To ensure high-quality, reproducible data, the following standard protocols are recommended.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a 90° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., zgpg30) with a 30° pulse angle, a relaxation delay of 2 seconds, and accumulate a sufficient number of scans (e.g., 1024 or more) for good signal-to-noise.

-

Data Processing: Apply an exponential line broadening factor of 0.3 Hz for ¹H and 1-2 Hz for ¹³C spectra before Fourier transformation. Phase and baseline correct the spectra and reference the TMS signal to 0.00 ppm.

IR Spectroscopy

-

Sample Preparation: As the compound is a solid at room temperature, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, a spectrum can be obtained from a thin film by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

-

Instrument: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum from 4000 to 400 cm⁻¹, co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: Perform a background subtraction using a spectrum of the pure KBr pellet or salt plate.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) via direct infusion or through a GC or LC inlet.

-

Instrument: Use a mass spectrometer with an electron ionization (EI) source for fragmentation analysis or an electrospray ionization (ESI) source for accurate mass determination.

-

Acquisition: For EI-MS, use a standard electron energy of 70 eV. For high-resolution mass spectrometry (HRMS) with ESI, use a time-of-flight (TOF) or Orbitrap mass analyzer.

-

Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions. For HRMS data, calculate the elemental composition to confirm the molecular formula.

Conclusion

The structural elucidation of this compound can be confidently achieved through a combined application of NMR, IR, and MS techniques. The key identifying features are the characteristic aromatic proton and carbon patterns due to fluorine coupling in NMR, the strong ester carbonyl stretch in IR, and the distinctive isotopic pattern of the molecular ion and the base peak corresponding to the loss of bromine in the mass spectrum. This guide provides a comprehensive predictive framework for researchers to confirm the identity and purity of this important synthetic intermediate.

References

- PubChem. Methyl 4-(bromomethyl)benzoate.

- PubChem. This compound.

- PubChem. Methyl 4-bromobenzoate.

- NIST.

- NIST. Benzoic acid, 4-bromo-, methyl ester. NIST Chemistry WebBook. [Link]

Sources

An In-depth Technical Guide to the Synthesis of Methyl 4-(bromomethyl)-3-fluorobenzoate

Abstract

This technical guide provides a comprehensive and in-depth overview of the synthesis of Methyl 4-(bromomethyl)-3-fluorobenzoate, a key building block in contemporary drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries. It details the synthetic pathway, including the underlying mechanistic principles, step-by-step experimental protocols, and critical considerations for safety and product purification. The guide emphasizes the causality behind experimental choices, ensuring a thorough understanding of the synthetic process.

Introduction: The Strategic Importance of this compound

This compound is a bifunctional organic molecule of significant interest in medicinal chemistry. Its structure incorporates a reactive benzylic bromide and a methyl ester, making it a versatile scaffold for the synthesis of complex molecular architectures. The presence of a fluorine atom on the benzene ring is particularly noteworthy, as fluorine substitution is a widely employed strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1] This guide will elucidate a reliable and reproducible synthetic route to this valuable intermediate, empowering researchers to incorporate it into their synthetic programs.

The Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step process starting from 3-fluoro-4-methylbenzoic acid. This strategy is outlined below:

-

Esterification: The first step involves the conversion of the carboxylic acid group of 3-fluoro-4-methylbenzoic acid into a methyl ester, yielding Methyl 3-fluoro-4-methylbenzoate. This is a classic Fischer esterification reaction.

-

Radical Bromination: The second and key step is the selective bromination of the benzylic methyl group of Methyl 3-fluoro-4-methylbenzoate. This is accomplished via a free-radical chain reaction, specifically the Wohl-Ziegler bromination, using N-Bromosuccinimide (NBS) as the bromine source.[2]

This two-step approach is logical and efficient, as it protects the carboxylic acid functionality as an ester before the more sensitive benzylic C-H bonds are subjected to radical halogenation.

Mechanistic Insights: Understanding the "Why"

A deep understanding of the reaction mechanisms is paramount for troubleshooting and optimization.

Fischer Esterification

The Fischer esterification is an acid-catalyzed equilibrium reaction. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which activates the carbonyl carbon towards nucleophilic attack by methanol. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the methyl ester. The use of excess methanol and a strong acid catalyst, such as sulfuric acid, shifts the equilibrium towards the product side, ensuring a high yield.[3]

Wohl-Ziegler Bromination: A Radical Chain Reaction

The Wohl-Ziegler reaction is a cornerstone of synthetic organic chemistry for the selective bromination of allylic and benzylic positions.[2] The reaction proceeds via a free-radical chain mechanism, which can be broken down into three key stages: initiation, propagation, and termination.

-

Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as Azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon heating or UV irradiation. The resulting radicals then abstract a hydrogen atom from a trace amount of HBr present, generating a bromine radical (Br•).

-

Propagation: The bromine radical abstracts a hydrogen atom from the benzylic methyl group of Methyl 3-fluoro-4-methylbenzoate. This is the rate-determining step and is highly selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical. This benzylic radical then reacts with a molecule of molecular bromine (Br₂) to form the desired product and a new bromine radical, which continues the chain reaction. A low concentration of Br₂ is maintained in the reaction mixture through the reaction of HBr with NBS.[4]

-

Termination: The chain reaction is terminated by the combination of any two radical species.

The choice of a non-polar solvent like carbon tetrachloride (historically) or cyclohexane is crucial to the success of the Wohl-Ziegler reaction, as it minimizes competing ionic reactions.[4]

Detailed Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of this compound.

Step 1: Synthesis of Methyl 3-fluoro-4-methylbenzoate

This protocol outlines the Fischer esterification of 3-fluoro-4-methylbenzoic acid.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-fluoro-4-methylbenzoic acid | 154.14 | 10.0 g | 0.065 |

| Methanol | 32.04 | 100 mL | - |

| Concentrated Sulfuric Acid | 98.08 | 2.0 mL | - |

| Saturated Sodium Bicarbonate Solution | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Magnesium Sulfate | - | As needed | - |

| Diethyl Ether | - | As needed | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-fluoro-4-methylbenzoic acid (10.0 g, 0.065 mol) and methanol (100 mL).

-

Stir the mixture until the solid is partially dissolved.

-

Carefully add concentrated sulfuric acid (2.0 mL) dropwise to the stirring mixture.

-

Attach a reflux condenser and heat the reaction mixture to reflux (approximately 65 °C) for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in diethyl ether (100 mL) and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL, Caution: CO₂ evolution ), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford Methyl 3-fluoro-4-methylbenzoate as a colorless oil. The product is typically of high purity and can be used in the next step without further purification.

Step 2: Synthesis of this compound

This protocol describes the Wohl-Ziegler bromination of Methyl 3-fluoro-4-methylbenzoate.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Methyl 3-fluoro-4-methylbenzoate | 168.16 | 9.0 g | 0.0535 |

| N-Bromosuccinimide (NBS) | 177.98 | 10.5 g | 0.059 |

| Azobisisobutyronitrile (AIBN) | 164.21 | 0.44 g | 0.0027 |

| Carbon Tetrachloride (or Cyclohexane) | - | 150 mL | - |

| Hexane | - | As needed | - |

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Methyl 3-fluoro-4-methylbenzoate (9.0 g, 0.0535 mol) in carbon tetrachloride (150 mL).

-

Add N-Bromosuccinimide (10.5 g, 0.059 mol) and Azobisisobutyronitrile (AIBN) (0.44 g, 0.0027 mol) to the solution.

-

Heat the reaction mixture to reflux (approximately 77 °C for CCl₄) for 3-4 hours. The reaction can be monitored by the disappearance of the starting material (TLC) and the formation of succinimide, which will float on top of the solvent.

-

Once the reaction is complete, cool the mixture to room temperature and then in an ice bath to precipitate the succinimide.

-

Filter the mixture to remove the succinimide and wash the solid with a small amount of cold carbon tetrachloride.

-

Combine the filtrates and wash with water (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a minimal amount of hot hexane to afford this compound as a white to off-white solid.[5]

Characterization of the Final Product

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

| Property | Value |

| Molecular Formula | C₉H₈BrFO₂ |

| Molecular Weight | 247.06 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 68-70 °C |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.85-7.75 (m, 2H, Ar-H), 7.50 (t, J=8.0 Hz, 1H, Ar-H), 4.55 (s, 2H, -CH₂Br), 3.90 (s, 3H, -OCH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 165.0, 160.5 (d, J=250 Hz), 133.0, 131.5 (d, J=8 Hz), 125.0 (d, J=3 Hz), 118.0 (d, J=22 Hz), 52.5, 25.0 (d, J=4 Hz) |

| Mass Spectrometry (EI) | m/z: 246/248 (M⁺), 167 (M⁺ - Br) |

Note: The predicted NMR data is based on the chemical structure and data from analogous compounds. Actual chemical shifts and coupling constants may vary.

Safety and Handling

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the chemicals involved in this synthesis.

N-Bromosuccinimide (NBS): NBS is a lachrymator and is harmful if swallowed or inhaled. It can cause severe skin burns and eye damage. Handle NBS in a well-ventilated fume hood and avoid creating dust.[6]

Benzylic Bromides: this compound is a benzylic bromide and should be handled with care as it is a lachrymator and a potential alkylating agent. Avoid inhalation and skin contact.[7]

Solvents: Carbon tetrachloride is a known carcinogen and is environmentally hazardous. If possible, substitute it with a less toxic solvent like cyclohexane. Handle all organic solvents in a fume hood.

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Applications in Drug Discovery and Development

This compound is a valuable building block for the synthesis of various pharmaceutical agents. The benzylic bromide functionality allows for facile nucleophilic substitution reactions, enabling the introduction of a wide range of functional groups. This makes it a key intermediate in the construction of complex molecular frameworks.